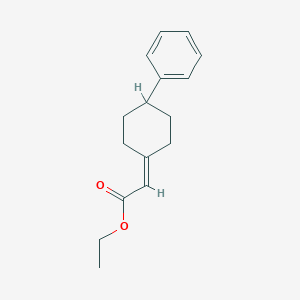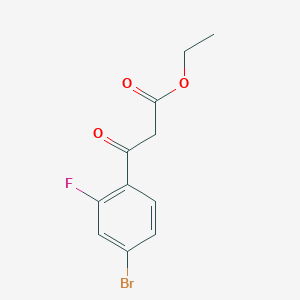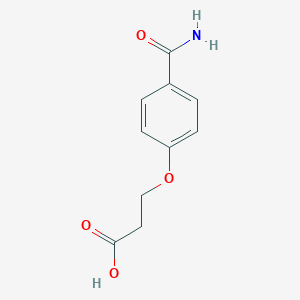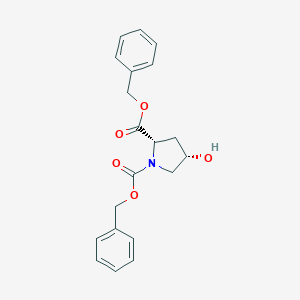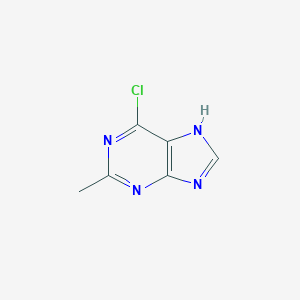![molecular formula C9H11N5 B176263 1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine CAS No. 199853-99-1](/img/structure/B176263.png)
1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine, also known as MGBG, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It is a guanidinium compound that has been found to inhibit the activity of S-adenosylmethionine decarboxylase (SAMDC), an enzyme involved in polyamine biosynthesis. Polyamines are essential for cell growth and proliferation, and their dysregulation has been linked to cancer development and progression.
Mecanismo De Acción
1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine inhibits SAMDC by binding to its active site and preventing the decarboxylation of S-adenosylmethionine (SAM), a key precursor in polyamine biosynthesis. This leads to a decrease in polyamine levels and a subsequent inhibition of cancer cell growth.
Efectos Bioquímicos Y Fisiológicos
1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of SAMDC and subsequent reduction in polyamine levels, 1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, and its mechanism of action is well understood. However, 1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has some limitations as well. It has low bioavailability and a short half-life, which can make it difficult to achieve therapeutic concentrations in vivo. Additionally, its specificity for SAMDC may limit its efficacy in cancers that do not rely heavily on polyamine biosynthesis.
Direcciones Futuras
There are several future directions for research on 1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine. One area of interest is the development of more potent and selective SAMDC inhibitors that can overcome the limitations of 1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine. Another area of interest is the identification of biomarkers that can predict response to SAMDC inhibitors, which could help to identify patients who are most likely to benefit from this type of therapy. Finally, there is interest in combining SAMDC inhibitors with other cancer therapies, such as chemotherapy or immunotherapy, to enhance their efficacy.
Métodos De Síntesis
1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine can be synthesized by reacting 4-methyl-1H-benzo[d]imidazole with guanidine in the presence of an acid catalyst. The reaction proceeds via nucleophilic attack of the guanidine on the imidazole ring, followed by protonation of the resulting intermediate.
Aplicaciones Científicas De Investigación
1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been extensively studied for its potential use in cancer treatment. Polyamines are essential for cell growth and proliferation, and their dysregulation has been linked to cancer development and progression. SAMDC is a key enzyme in polyamine biosynthesis, and its inhibition by 1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine has been shown to reduce polyamine levels and inhibit cancer cell growth in vitro and in vivo.
Propiedades
Número CAS |
199853-99-1 |
|---|---|
Nombre del producto |
1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine |
Fórmula molecular |
C9H11N5 |
Peso molecular |
189.22 g/mol |
Nombre IUPAC |
2-(4-methyl-1H-benzimidazol-2-yl)guanidine |
InChI |
InChI=1S/C9H11N5/c1-5-3-2-4-6-7(5)13-9(12-6)14-8(10)11/h2-4H,1H3,(H5,10,11,12,13,14) |
Clave InChI |
ARRQKPHNWOMEBT-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)NC(=N2)N=C(N)N |
SMILES canónico |
CC1=C2C(=CC=C1)NC(=N2)N=C(N)N |
Sinónimos |
Guanidine, (4-methyl-1H-benzimidazol-2-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



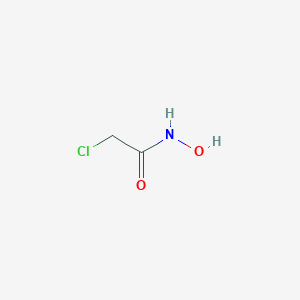
![(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B176183.png)
![Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate](/img/structure/B176184.png)
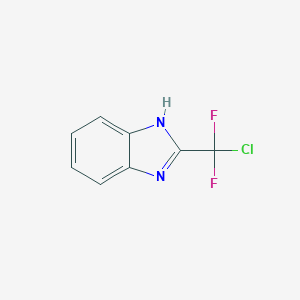
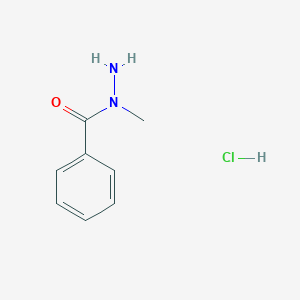

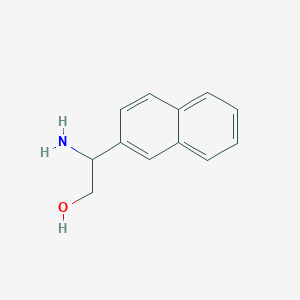
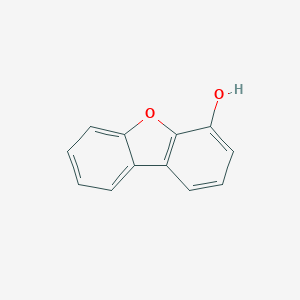
![12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B176201.png)
